molecular formula C16H27N3O2 B6779373 N-[(1-acetylpiperidin-3-yl)methyl]-4,5-dimethyl-3,6-dihydro-2H-pyridine-1-carboxamide

N-[(1-acetylpiperidin-3-yl)methyl]-4,5-dimethyl-3,6-dihydro-2H-pyridine-1-carboxamide

Cat. No.: B6779373
M. Wt: 293.40 g/mol
InChI Key: XGZLDYWDEVJRSH-UHFFFAOYSA-N
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Description

N-[(1-acetylpiperidin-3-yl)methyl]-4,5-dimethyl-3,6-dihydro-2H-pyridine-1-carboxamide is a complex organic compound that features a piperidine ring and a pyridine ring

Properties

IUPAC Name

N-[(1-acetylpiperidin-3-yl)methyl]-4,5-dimethyl-3,6-dihydro-2H-pyridine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O2/c1-12-6-8-19(10-13(12)2)16(21)17-9-15-5-4-7-18(11-15)14(3)20/h15H,4-11H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZLDYWDEVJRSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CN(CC1)C(=O)NCC2CCCN(C2)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-acetylpiperidin-3-yl)methyl]-4,5-dimethyl-3,6-dihydro-2H-pyridine-1-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the formation of the pyridine ring. The acetylation of the piperidine ring and the subsequent coupling with the pyridine ring are critical steps in the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(1-acetylpiperidin-3-yl)methyl]-4,5-dimethyl-3,6-dihydro-2H-pyridine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-[(1-acetylpiperidin-3-yl)methyl]-4,5-dimethyl-3,6-dihydro-2H-pyridine-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-acetylpiperidin-3-yl)methyl]-4,5-dimethyl-3,6-dihydro-2H-pyridine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-acetylpiperidin-4-yl)methyl]-4,5-dimethyl-3,6-dihydro-2H-pyridine-1-carboxamide
  • N-[(1-acetylpiperidin-2-yl)methyl]-4,5-dimethyl-3,6-dihydro-2H-pyridine-1-carboxamide

Uniqueness

N-[(1-acetylpiperidin-3-yl)methyl]-4,5-dimethyl-3,6-dihydro-2H-pyridine-1-carboxamide is unique due to its specific substitution pattern on the piperidine ring, which may confer distinct biological activities and chemical reactivity compared to its analogs.

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